BenchChemオンラインストアへようこそ!

Episilvestrol

Oncology Cytotoxicity Natural Products

Episilvestrol is a selective eIF4A translation inhibitor with low-nM cytotoxicity across broad cancer panels. Its 5‴-epimer configuration confers distinct permeability and natural abundance—yields are higher from Aglaia perviridis than Silvestrol. Validated for biotinylated probe synthesis, it is the superior in vitro tool for mechanistic translation studies, antiviral target validation, and chemical probe development. Choose Episilvestrol when target specificity and synthetic tractability are critical.

Molecular Formula C34H38O13
Molecular Weight 654.7 g/mol
CAS No. 697235-39-5
Cat. No. B1254449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpisilvestrol
CAS697235-39-5
Synonymsepisilvestrol
Molecular FormulaC34H38O13
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCOC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O
InChIInChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1
InChIKeyGVKXFVCXBFGBCD-JRPGFILLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Episilvestrol (CAS 697235-39-5): A Flavagline eIF4A Translation Inhibitor for Oncology and Antiviral Research


Episilvestrol (CAS 697235-39-5) is a natural product belonging to the flavagline (rocaglate) family, isolated from Aglaia species such as A. silvestris, A. foveolata, and A. perviridis [1]. It possesses a complex cyclopenta[b]benzofuran core with an unusual dioxanyloxy side chain, distinguishing it from simpler rocaglates [2]. Episilvestrol acts as a potent and selective inhibitor of the DEAD-box RNA helicase eIF4A, thereby blocking cap-dependent translation initiation [3]. This mechanism underpins its broad-spectrum anticancer and antiviral activities, making it a valuable tool compound for probing translation-dependent pathologies and a potential lead for therapeutic development [4].

Why Episilvestrol Cannot Be Simply Replaced by Silvestrol or Other Flavaglines in Research


Despite sharing the same molecular target (eIF4A) and a common biosynthetic origin, Episilvestrol exhibits distinct pharmacological and chemical properties compared to its closest analog, Silvestrol, and other flavaglines. Episilvestrol is the 5‴-epimer of Silvestrol, a subtle stereochemical difference that profoundly impacts its cellular permeability, in vivo activity profile, and abundance in natural sources [1]. Critically, while both compounds are potent in vitro, Episilvestrol has demonstrated limited plasma membrane permeability, a key factor that differentiates its utility in cellular and in vivo models compared to Silvestrol [2]. Furthermore, the relative abundance of Episilvestrol can be higher in certain Aglaia species (e.g., A. perviridis), making it a more accessible natural product for isolation in some contexts [3]. These compound-specific differences in ADME properties, natural abundance, and synthetic accessibility necessitate a careful, evidence-based selection rather than simple substitution with in-class alternatives.

Quantitative Evidence Differentiating Episilvestrol for Scientific Selection


Cellular Cytotoxicity: Comparable In Vitro Potency to Silvestrol Against a Broad Panel of Cancer Cell Lines

Episilvestrol exhibits potent, broad-spectrum cytotoxicity against multiple human cancer cell lines, with ED50 values in the low nanomolar range. This activity is comparable to that of its epimer, Silvestrol, establishing it as an equally potent tool for in vitro studies where the 5‴-epimer might offer other advantages (e.g., in chemical biology probe development) [1]. Against Lu1 (lung), LNCaP (prostate), MCF-7 (breast), and HUVEC (endothelial) cells, Episilvestrol showed ED50 values of 3.8, 3.8, 5.5, and 15.3 nM, respectively [2].

Oncology Cytotoxicity Natural Products

Target Engagement: High-Selectivity for eIF4AI/II Validated by Affinity Purification

A key differentiator for Episilvestrol as a chemical probe is its demonstrated high selectivity for the translation initiation factors eIF4AI and eIF4AII. In an affinity purification study using a biotinylated Episilvestrol derivative, eIF4AI/II were the only proteins detected to bind with high affinity from cell lysates [1]. This contrasts with many other cytotoxic natural products that engage multiple targets, making Episilvestrol a precise tool for dissecting eIF4A-dependent translation.

Chemical Biology Target Identification Proteomics

Cellular Pharmacology: Limited Plasma Membrane Permeability Contrasts with Silvestrol

A critical differentiator for selecting Episilvestrol over Silvestrol is its significantly reduced plasma membrane permeability. This property was directly demonstrated in a comparative study, which found that Episilvestrol (2) has limited permeability, in contrast to Silvestrol (1) [1]. This pharmacokinetic liability explains why Episilvestrol, despite its potent in vitro activity, has not been pursued for in vivo efficacy studies to the same extent as Silvestrol.

ADME Drug Discovery Pharmacokinetics

Natural Source Abundance: Episilvestrol is the Major Congener in Aglaia perviridis

The relative abundance of Episilvestrol versus Silvestrol varies significantly depending on the plant source. In a bioactivity-guided isolation from Aglaia perviridis, Episilvestrol was found in a higher amount compared to Silvestrol [1]. This is contrary to the observation in Aglaia foveolata, where Silvestrol is the more abundant compound [1]. For researchers isolating the compound from natural sources, this species-specific abundance can dictate the choice of plant material and impact yield.

Natural Products Chemistry Isolation Sourcing

Optimal Application Scenarios for Episilvestrol (CAS 697235-39-5) Based on Verified Evidence


In Vitro Oncology Research: Validating eIF4A as a Therapeutic Target

Episilvestrol is an ideal tool for in vitro cancer research due to its potent, low-nanomolar cytotoxicity against a broad panel of cancer cell lines (ED50 values of 3.8-15.3 nM) and its remarkable selectivity for eIF4AI/II [1][2]. Its use in cellular assays (e.g., viability, apoptosis, translation reporter assays) provides a clean, target-specific readout of eIF4A inhibition without the confounding effects of polypharmacology, making it superior to less selective translation inhibitors for mechanistic studies [2].

Chemical Biology Probe Development: Creating Targeted Tools for eIF4A Biology

The successful synthesis of a biotinylated Episilvestrol derivative, which retained high selectivity for eIF4AI/II, demonstrates its utility as a scaffold for chemical probe development [3]. Researchers can leverage this proven tractability to create affinity reagents, fluorescent probes, or PROTACs for studying eIF4A localization, interactome dynamics, and targeted protein degradation, applications that may be less feasible with its less permeable or less synthetically tractable analogs [3].

Natural Product Isolation and Bioprospecting: Sourcing from Aglaia perviridis

For groups focused on natural product isolation, Episilvestrol is the primary target when working with Aglaia perviridis, where it is the more abundant congener compared to Silvestrol [4]. This contrasts with A. foveolata, which is a richer source of Silvestrol. Selecting the appropriate Aglaia species based on the target molecule (Episilvestrol vs. Silvestrol) can significantly improve isolation yields and streamline bioactivity-guided fractionation workflows [4].

Antiviral Discovery Programs: Targeting Cap-Dependent Viral Translation

Episilvestrol is explicitly claimed in patents for the treatment of viral infections, including those caused by coronaviruses (e.g., MERS-CoV, SARS-CoV) and filoviruses (e.g., Ebola) [5]. Its mechanism of inhibiting cap-dependent translation initiation is a proven antiviral strategy. While its limited permeability may restrict in vivo use, Episilvestrol serves as a valuable in vitro tool for validating eIF4A as a host-directed antiviral target and for screening campaigns aimed at identifying more drug-like flavagline derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Episilvestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.